- Modulation of bacterial quorum sensing with synthetic ligands: Systematic evaluation of N-acylated homoserine lactones in multiple species and new insights into their mechanisms of actionJournal of the American Chemical Society, 2007, 129(44), 13613-13625,
Cas no 942296-18-6 (2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide)
![2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide structure](https://it.kuujia.com/scimg/cas/942296-18-6x500.png)
942296-18-6 structure
Nome del prodotto:2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide
- N-(3-butyrolactone)-2-bromobenzeneacetamide
- AbaR
- QscR inhibitor
- 2-Bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]benzeneacetamide (ACI)
- CS-1102003
- HY-164128
- 942296-18-6
- (S)-2-(2-Bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide
- AHL modulator-1
-
- Inchi: 1S/C12H12BrNO3/c13-9-4-2-1-3-8(9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1
- Chiave InChI: MMJSTOMMZPSKSQ-JTQLQIEISA-N
- Sorrisi: N([C@H]1CCOC1=O)C(=O)CC1C=CC=CC=1Br
Proprietà calcolate
- Massa esatta: 297.00006g/mol
- Massa monoisotopica: 297.00006g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 55.4Ų
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:−20°C
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | 804231-10mg |
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |
942296-18-6 | 10mg |
¥1128.54 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 804231-10MG |
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide |
942296-18-6 | 10MG |
¥1366.89 | 2022-02-24 |
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 10 min, 50 °C
1.2 Solvents: Dimethylformamide ; 7 min, 150 °C
1.3 Reagents: Diisopropylcarbodiimide Solvents: Chloroform , Dimethylformamide ; 10 min, 50 °C
1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt
1.2 Solvents: Dimethylformamide ; 7 min, 150 °C
1.3 Reagents: Diisopropylcarbodiimide Solvents: Chloroform , Dimethylformamide ; 10 min, 50 °C
1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 20 min, 50 °C
1.2 Solvents: Dimethylformamide ; 7 min, 150 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 20 min, 50 °C
1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt
1.2 Solvents: Dimethylformamide ; 7 min, 150 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Chloroform , Dimethylformamide ; 20 min, 50 °C
1.4 Reagents: Trifluoroacetic acid , Cyanogen bromide Solvents: Chloroform , Water ; 24 h, rt
Riferimento
- N-Phenylacetanoyl-L-homoserine lactones can strongly antagonize or superagonize quorum sensing in Vibrio fischeriACS Chemical Biology, 2007, 2(5), 315-319,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, cooled; rt; 20 h, rt
Riferimento
- Preparation of acylation homoserinelactone compound and environment protection application, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Tosyl chloride Solvents: Pyridine ; 90 min, rt
1.2 Reagents: 4,7,10-Trioxatridecane-1,13-diamine ; 40 min, 80 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole , 3,5-Dichloro-4-hydroxybenzoic acid Solvents: Dimethylformamide ; 10 s, rt; 15 min, rt
1.4 Reagents: 1,1′-Carbonyldiimidazole , 1-Methylimidazole Solvents: Dimethylformamide ; 5 min, rt
1.5 1 h, rt
1.6 Reagents: Acetic anhydride Solvents: Dimethylformamide ; 15 min, rt
1.7 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ; 5 min, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 s, rt
1.9 45 min, rt
1.10 Reagents: Trifluoroacetic acid ; 3 min, 60 mbar, rt; 7 min, rt
1.11 Reagents: Trifluoroacetic acid ; 10 min, 60 mbar, rt; 18 h, rt
1.12 Solvents: Methanol
1.2 Reagents: 4,7,10-Trioxatridecane-1,13-diamine ; 40 min, 80 °C
1.3 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole , 3,5-Dichloro-4-hydroxybenzoic acid Solvents: Dimethylformamide ; 10 s, rt; 15 min, rt
1.4 Reagents: 1,1′-Carbonyldiimidazole , 1-Methylimidazole Solvents: Dimethylformamide ; 5 min, rt
1.5 1 h, rt
1.6 Reagents: Acetic anhydride Solvents: Dimethylformamide ; 15 min, rt
1.7 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ; 5 min, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 5 s, rt
1.9 45 min, rt
1.10 Reagents: Trifluoroacetic acid ; 3 min, 60 mbar, rt; 7 min, rt
1.11 Reagents: Trifluoroacetic acid ; 10 min, 60 mbar, rt; 18 h, rt
1.12 Solvents: Methanol
Riferimento
- Efficient Synthesis and Evaluation of Quorum-Sensing Modulators Using Small Molecule MacroarraysOrganic Letters, 2009, 11(20), 4600-4603,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Modulation of bacterial quorum sensing with synthetic ligands, World Intellectual Property Organization, , ,
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Raw materials
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Preparation Products
2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide Letteratura correlata
-
Reinhard Lipowsky Faraday Discuss. 2013 161 305
-
2. Organic chemistry
-
J. F. Duncan,B. A. J. Lister Discuss. Faraday Soc. 1949 7 104
-
Danielle M. Stacy,Sebastian T. Le Quement,Casper L. Hansen,Janie W. Clausen,Tim Tolker-Nielsen,Jacob W. Brummond,Michael Givskov,Thomas E. Nielsen,Helen E. Blackwell Org. Biomol. Chem. 2013 11 938
942296-18-6 (2-bromo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide) Prodotti correlati
- 2171225-31-1(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methoxybenzoic acid)
- 2138077-07-1(4-fluoro-3-(4-fluorophenyl)-5-methoxyaniline)
- 1805677-12-6(Methyl 4-(difluoromethoxy)-3-(3-methoxy-3-oxopropyl)benzoate)
- 1352498-06-6(1-(6-Dimethylamino-5-methyl-3,4,5,6-tetrahydro-2H-[2,3]bipyridinyl-1-yl)-ethanone)
- 1517076-50-4((6-fluoro-1-phenyl-1H-1,3-benzodiazol-2-yl)methanol)
- 2743431-83-4(5-(2-(2-aminoethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 1242339-02-1(2',6'-dimethoxy-[1,1'-biphenyl]-3-carbaldehyde)
- 2137090-56-1((2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid)
- 333454-66-3(N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine)
- 1806867-65-1(4-Bromo-2-(difluoromethyl)-3-methoxy-6-nitropyridine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
